

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectrum of 2-(Furan-3-yl)acetic acid**

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## **Compound of Interest**

**Compound Name:** 2-(Furan-3-yl)acetic acid

**Cat. No.:** B170653

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An In-Depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectrum of 2-(Furan-3-yl)acetic Acid

## **Authored by: A Senior Application Scientist**

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of **2-(Furan-3-yl)acetic acid**. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this heterocyclic compound.

## **Introduction: The Structural Significance of 2-(Furan-3-yl)acetic Acid**

**2-(Furan-3-yl)acetic acid** is a valuable building block in organic synthesis, featuring a furan ring—a five-membered aromatic heterocycle—and a carboxylic acid moiety. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.<sup>[1]</sup> This guide will dissect its <sup>1</sup>H and <sup>13</sup>C NMR spectra, providing the foundational knowledge required for its identification and analysis.

## **Foundational NMR Principles for Furan Derivatives and Carboxylic Acids**

To accurately interpret the NMR spectra of **2-(Furan-3-yl)acetic acid**, a firm grasp of chemical shifts and spin-spin coupling is essential.

- **<sup>1</sup>H NMR Spectroscopy:** This technique provides information about the number of different types of protons in a molecule, their relative ratios, and their electronic environments.
  - Chemical Shift ( $\delta$ ): The position of a proton signal in the spectrum is dictated by its local electronic environment. Electron-withdrawing groups, like the oxygen in the furan ring, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). [2] The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically in the 10-13 ppm range.[3][4]
  - Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of neighboring, non-equivalent protons, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms. In five-membered aromatic heterocycles like furan, coupling constants between adjacent and non-adjacent protons can be of similar magnitude, leading to complex splitting patterns.[5]
- **<sup>13</sup>C NMR Spectroscopy:** This method reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment.
  - Chemical Shift ( $\delta$ ): The <sup>13</sup>C chemical shift range is much wider than for <sup>1</sup>H NMR (~200 ppm), resulting in less signal overlap.[6] Carbonyl carbons, such as the one in the carboxylic acid group, are significantly deshielded and resonate far downfield (>160 ppm). [4] Carbons adjacent to electronegative atoms like oxygen also experience a downfield shift.
  - Proton-Decoupling: <sup>13</sup>C NMR spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling. This simplifies the spectrum so that each unique carbon atom appears as a single line (singlet).[6]

## Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for obtaining high-resolution spectra of **2-(Furan-3-yl)acetic acid**.

## Materials and Reagents

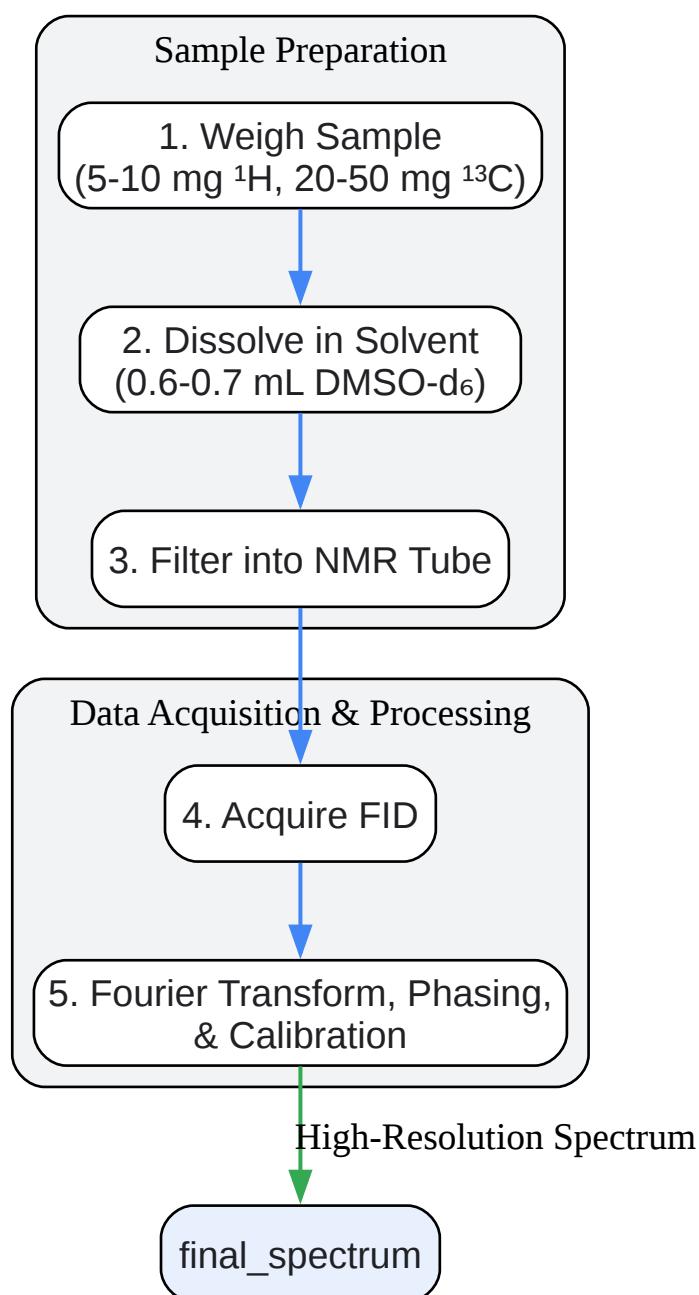
- **2-(Furan-3-yl)acetic acid** sample (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR)[[7](#)][[8](#)]
- Deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) of high purity[[9](#)]
- 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[[7](#)]
- Pasteur pipette and glass wool
- Vortex mixer

## Step-by-Step Sample Preparation

- Solvent Selection: The choice of solvent is critical.[[1](#)] For carboxylic acids, Dimethyl Sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) is often an excellent choice. It readily dissolves the polar analyte, and the acidic proton (COOH) is clearly observable without rapid exchange, unlike in D<sub>2</sub>O. [[10](#)] Chloroform-d (CDCl<sub>3</sub>) can also be used, but solubility may be lower, and hydrogen bonding can lead to very broad carboxyl proton signals.[[3](#)]
- Sample Weighing: Accurately weigh 5-10 mg of the sample for a standard  $^1\text{H}$  NMR experiment. For a  $^{13}\text{C}$  NMR experiment, a more concentrated sample (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[[8](#)]
- Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[[9](#)] Vigorously mix the solution using a vortex mixer until the sample is completely dissolved.
- Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry NMR tube. The final solution height in the tube should be approximately 4-5 cm.[[11](#)]

- Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal and perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.[1]
- Processing: Phase correct the spectrum and calibrate the chemical shift axis. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm for <sup>1</sup>H and  $\delta$  39.51 ppm for <sup>13</sup>C).[12]

## Experimental Workflow Diagram



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Caption: Workflow for NMR sample preparation and data acquisition.

## Analysis of the $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **2-(Furan-3-yl)acetic acid** is predicted to show four distinct signals corresponding to the three furan protons, the methylene protons, and the carboxylic acid proton.

- Carboxylic Acid Proton (-COOH): A broad singlet is expected in the far downfield region ( $\delta$  10.0–13.0 ppm).[3][13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of  $\text{D}_2\text{O}$  to the sample, a definitive test for an acidic proton.[4]
- Furan Protons (H-2, H-4, H-5):
  - H-2: This proton is adjacent to the oxygen and lacks a vicinal proton, but shows long-range coupling. It is expected to be the most deshielded of the furan protons, appearing as a sharp multiplet or singlet around  $\delta$  7.5–7.6 ppm.
  - H-5: This proton is also adjacent to the oxygen and is coupled to H-4. It will appear as a multiplet, likely a triplet, around  $\delta$  7.4–7.5 ppm.[5]
  - H-4: This proton is coupled to H-5 and is expected to be the most upfield of the furan protons, appearing as a multiplet around  $\delta$  6.3–6.4 ppm.
- Methylene Protons (-CH<sub>2</sub>-): These two protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their position is influenced by the adjacent furan ring and the deshielding effect of the carboxylic acid group, placing them around  $\delta$  3.5–3.6 ppm.

## Table 1: Predicted $^1\text{H}$ NMR Data for **2-(Furan-3-yl)acetic acid**

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
-COOH	10.0 - 13.0	Broad Singlet	1H
H-2 (Furan)	7.5 - 7.6	Multiplet (s-like)	1H
H-5 (Furan)	7.4 - 7.5	Multiplet (t-like)	1H
H-4 (Furan)	6.3 - 6.4	Multiplet (t-like)	1H
-CH <sub>2</sub> -	3.5 - 3.6	Singlet	2H

## Analysis of the $^{13}\text{C}$ NMR Spectrum

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

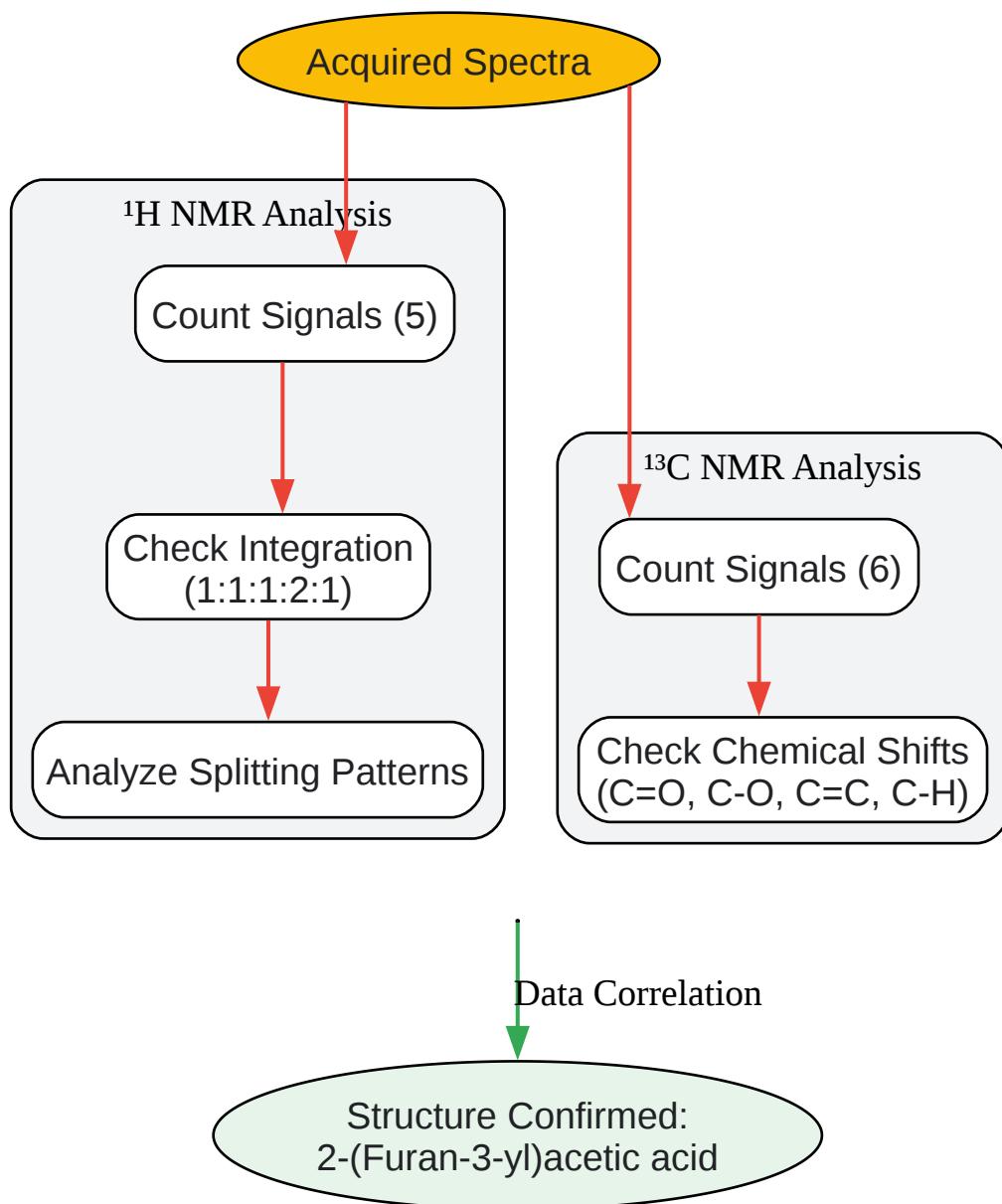
- Carboxyl Carbon (-C=O): This is the most deshielded carbon, expected to appear as a singlet in the range of  $\delta$  170–175 ppm.[10]
- Furan Carbons (C-2, C-3, C-4, C-5):
  - C-2 & C-5: These carbons are directly attached to the electronegative oxygen atom and are thus the most deshielded of the furan carbons, appearing around  $\delta$  140–145 ppm.
  - C-4: This carbon is expected to resonate around  $\delta$  110–112 ppm.
  - C-3: The substituted carbon atom, C-3, is generally more shielded than the other furan carbons and is predicted to appear in the region of  $\delta$  120–125 ppm.
- Methylene Carbon (-CH<sub>2</sub>-): This aliphatic carbon will be the most shielded carbon in the molecule, appearing as a singlet around  $\delta$  30–35 ppm.

**Table 2: Predicted  $^{13}\text{C}$  NMR Data for 2-(Furan-3-yl)acetic acid**

Signal Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
-C=O	170 - 175
C-2 (Furan)	143 - 145
C-5 (Furan)	140 - 142
C-3 (Furan)	120 - 125
C-4 (Furan)	110 - 112
-CH <sub>2</sub> -	30 - 35

## A Self-Validating System for Structural Elucidation

The combined use of <sup>1</sup>H and <sup>13</sup>C NMR provides a robust, self-validating framework for confirming the structure of **2-(Furan-3-yl)acetic acid**. The <sup>1</sup>H NMR spectrum confirms the presence and connectivity of all proton-bearing groups, while the <sup>13</sup>C NMR spectrum confirms the carbon skeleton. The number of signals in each spectrum must match the number of chemically non-equivalent protons and carbons in the proposed structure. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups, further solidifying the carbon assignments.



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Caption: Logical workflow for structural elucidation using NMR data.

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